

# N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

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For researchers, scientists, and drug development professionals, **N3-methylbutane-1,3-diamine** (CAS No. 116473-67-7) presents itself as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential synthetic routes. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in current literature, this guide also explores the broader context of 1,3-diamine scaffolds in drug discovery.

## **Physicochemical Properties**

N3-methylbutane-1,3-diamine, also known as 3-methyl-1,3-butanediamine, is a diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol .[1] Its structure features a chiral center at the C3 position, indicating the potential for stereoisomers.[2] A summary of its key computed physicochemical properties is presented in the table below.



Property	Value	Source	
Molecular Formula	C5H14N2	PubChem[1]	
Molecular Weight	102.18 g/mol	PubChem[1]	
CAS Number	116473-67-7	PubChem[1]	
IUPAC Name	3-methylbutane-1,3-diamine	PubChem[1]	
SMILES	CC(C)(CCN)N	PubChem[1]	
Topological Polar Surface Area	52 Ų	PubChem[1]	
Hydrogen Bond Donor Count	2	PubChem[1]	
Hydrogen Bond Acceptor Count	2	PubChem[1]	
Rotatable Bond Count	2	PubChem[1]	

## **Commercial Availability**

**N3-methylbutane-1,3-diamine** and its derivatives are available from several chemical suppliers, primarily for research and development purposes. The compound is offered in its free base form, as a dihydrochloride salt, and with protecting groups such as tert-Butyloxycarbonyl (Boc). The stated purity of the free base is typically around 95%.[2]



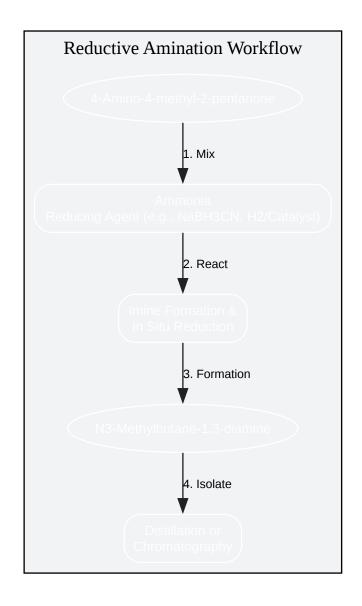
Supplier	Product Name	CAS Number	Notes
Benchchem	3-Methylbutane-1,3- diamine	116473-67-7	Catalog No. B174083. For research use only. [2]
Biosynth	3-Methylbutane-1,3- diamine dihydrochloride	100516-73-2	Catalog No. AEA51673. Dihydrochloride salt form.
LEAP CHEM CO., LTD.	3-N-Boc-3- methylbutane-1,3- diamine	880100-43-6	Boc-protected derivative.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.	3-methylbutane-1,3- diamine	116473-67-7	Supplier of the free base.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd.	3-methylbutane-1,3- diamine	116473-67-7	Supplier of the free base.

## **Synthesis and Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **N3-methylbutane-1,3-diamine** is not readily available in the surveyed literature, a plausible and common method for the synthesis of 1,3-diamines is through the reductive amination of a corresponding  $\beta$ -aminoketone.

A potential synthetic precursor to **N3-methylbutane-1,3-diamine** is 4-amino-4-methyl-2-pentanone. The general workflow for such a transformation is outlined below.





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A plausible workflow for the synthesis of **N3-methylbutane-1,3-diamine**.

## Representative Experimental Protocol: Reductive Amination of a β-Hydroxyketone

The following is a representative protocol for a related transformation, the directed reductive amination of  $\beta$ -hydroxy-ketones to 1,3-syn-amino alcohols, which illustrates the general principles that could be adapted for the synthesis of **N3-methylbutane-1,3-diamine** from a suitable precursor.

Materials:



- β-Hydroxy-ketone (1.0 equiv)
- Amine (e.g., benzylamine, 1.2 equiv)
- Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 equiv)
- Polymethylhydrosiloxane (PMHS, 2.0 equiv)
- Anhydrous solvent (e.g., Dichloromethane)

#### Procedure:

- A solution of the β-hydroxy-ketone and the amine in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., Argon or Nitrogen).
- The solution is cooled to 0 °C, and titanium(IV) isopropoxide is added dropwise.
- The reaction mixture is stirred at room temperature for a specified time to facilitate the formation of the intermediate imino alcohol.
- Polymethylhydrosiloxane (PMHS) is then added as the reducing agent.
- The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until completion.
- Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., 1M NaOH), and the product is extracted with an organic solvent.
- The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired 1,3-amino alcohol.

### **Role in Drug Development and Signaling Pathways**

The 1,3-diamine scaffold is a recurring motif in a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and polymers. These compounds are valued for



their ability to serve as versatile building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry.

While no specific biological activities or involvement in signaling pathways have been reported for **N3-methylbutane-1,3-diamine**, the broader class of 1,3-diamines is known to be important in medicinal chemistry. For instance, derivatives of 1,3-diamines have been explored as organocatalysts in asymmetric synthesis, which is crucial for the preparation of chiral drugs.

The logical progression from a simple diamine building block to a potential drug candidate in a signaling pathway context can be visualized as follows:



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Conceptual pathway from a diamine building block to a therapeutic effect.

Researchers interested in utilizing **N3-methylbutane-1,3-diamine** would likely use it as a starting material for the synthesis of more complex molecules with potential biological activity. These new chemical entities would then be screened against various biological targets to identify any potential therapeutic applications. The specific signaling pathways that might be modulated would depend on the nature of the synthesized derivatives and the targets they interact with. The lack of current data on the biological effects of **N3-methylbutane-1,3-diamine** itself highlights an opportunity for further research and exploration in the field of drug discovery.

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#### References



- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Building Block page 144083 | BenchChem [benchchem.com]
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